molecular formula C26H38ClNO7 B12713979 Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride CAS No. 88770-75-6

Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride

Cat. No.: B12713979
CAS No.: 88770-75-6
M. Wt: 512.0 g/mol
InChI Key: BJOBINSAXWFRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzene ring substituted with multiple functional groups, including hydroxyl, methoxy, and piperidinyl groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of hydroxyl and methoxy groups through electrophilic aromatic substitution reactions. The piperidinyl group is then attached via nucleophilic substitution, and the final product is obtained by reacting with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the benzene ring.

Scientific Research Applications

Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxyphenyl)-, hydrochloride
  • Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-morpholinyl)ethoxy)phenyl)-, hydrochloride

Uniqueness

Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

88770-75-6

Molecular Formula

C26H38ClNO7

Molecular Weight

512.0 g/mol

IUPAC Name

4-[3-hydroxy-3-[2,3,4,5-tetramethoxy-6-(2-piperidin-1-ylethoxy)phenyl]propyl]phenol;hydrochloride

InChI

InChI=1S/C26H37NO7.ClH/c1-30-22-21(20(29)13-10-18-8-11-19(28)12-9-18)23(25(32-3)26(33-4)24(22)31-2)34-17-16-27-14-6-5-7-15-27;/h8-9,11-12,20,28-29H,5-7,10,13-17H2,1-4H3;1H

InChI Key

BJOBINSAXWFRIK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1OC)OC)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.